molecular formula C23H28N2O3 B4959187 methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate

methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate

Cat. No. B4959187
M. Wt: 380.5 g/mol
InChI Key: CZQRJULIPLSZDU-UHFFFAOYSA-N
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Description

Methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate, also known as JNJ-42153605, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various medical conditions.

Mechanism of Action

The mechanism of action of Methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate involves the modulation of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. The compound acts as a selective and potent inhibitor of the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This, in turn, leads to an increase in neurotransmitter signaling, which is associated with the therapeutic effects of the compound.
Biochemical and Physiological Effects:
Methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine, serotonin, and norepinephrine levels in the brain, leading to an increase in neurotransmitter signaling. The compound has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, Methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate in lab experiments is its high potency and selectivity for the reuptake of dopamine, serotonin, and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its availability for some researchers.

Future Directions

There are several future directions for the study of Methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate. One area of interest is the potential use of the compound in the treatment of drug addiction. The compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction. Another area of interest is the potential use of the compound in the treatment of chronic pain. The analgesic effects of Methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate make it a promising candidate for the development of new pain medications. Finally, the compound's potential use in the treatment of depression and anxiety is an area of ongoing research, with several clinical trials currently underway.

Synthesis Methods

The synthesis method of Methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate involves the reaction of 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoic acid with methanol in the presence of a catalyst. The reaction yields Methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate as a white crystalline solid with a high purity.

Scientific Research Applications

Methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in the treatment of various medical conditions, including depression, anxiety, and chronic pain. The compound has also been studied for its potential use in drug addiction treatment.

properties

IUPAC Name

methyl 4-[3-(4-propan-2-ylanilino)piperidine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16(2)17-10-12-20(13-11-17)24-21-5-4-14-25(15-21)22(26)18-6-8-19(9-7-18)23(27)28-3/h6-13,16,21,24H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQRJULIPLSZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)benzoate

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